molecular formula C10H15P B1609042 tert-Butylphenylphosphine CAS No. 6002-31-9

tert-Butylphenylphosphine

Cat. No. B1609042
CAS RN: 6002-31-9
M. Wt: 166.2 g/mol
InChI Key: ZSSMIQURWRIOCN-UHFFFAOYSA-N
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Description

Tert-butylphenylphosphine , also known as tri-tert-butylphosphine (P(t-Bu)₃), is a phosphine ligand widely used in organometallic chemistry and catalysis. It features three tert-butyl groups attached to a central phosphorus atom. These bulky substituents enhance steric hindrance, making it an excellent ligand for various transition metal-catalyzed reactions.



Synthesis Analysis

The synthesis of tert-butylphenylphosphine involves the reaction of tert-butyl lithium with chlorodiphenylphosphine (Ph₂PCl). The resulting tert-butylphenylphosphine is typically isolated as a colorless oil or crystalline solid.



Molecular Structure Analysis

The molecular formula of tert-butylphenylphosphine is C₁₂H₂₇P , and its molecular weight is approximately 202.32 g/mol . The compound adopts a linear structure, with the three tert-butyl groups surrounding the central phosphorus atom.



Chemical Reactions Analysis

Tert-butylphenylphosphine serves as a versatile ligand in various chemical reactions:



  • Cross Couplings : It participates in Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings.

  • Addition Reactions : It can be employed in addition reactions.

  • Buchwald-Hartwig Cross Coupling Reaction : tert-Butylphenylphosphine facilitates this important coupling reaction.

  • Heck Reaction : It plays a role in Heck reactions.

  • Suzuki-Miyaura Coupling : tert-Butylphenylphosphine is compatible with this powerful coupling method.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 102-103°C at 13 mmHg.

  • Melting Point : Around 30-35°C .

  • Density : 0.834 g/mL at 20°C.


Safety And Hazards


  • tert-Butylphenylphosphine is flammable and should be handled in a well-ventilated area.

  • It may react violently with strong oxidizing agents.

  • Always follow proper safety precautions when working with phosphines.


Future Directions

Research on tert-butylphenylphosphine continues to explore its applications in catalysis, ligand design, and synthetic methodologies. Further investigations into its reactivity and compatibility with different metal complexes are essential for advancing its utility.


properties

IUPAC Name

tert-butyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15P/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMIQURWRIOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)PC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404345
Record name tert-Butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylphenylphosphine

CAS RN

6002-31-9
Record name tert-Butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
Z Skrzypczynski, J Michalski - The Journal of Organic Chemistry, 1988 - ACS Publications
Stereoselective synthesis and stereochemistry of optically active tert-butylphenylphosphine … Optically active R(+)-tert-butylphenylphosphine oxide (1) was synthesized as described …
Number of citations: 62 pubs.acs.org
J Chrzanowski, D Krasowska… - European Journal of …, 2018 - Wiley Online Library
… enantiomerically pure tert-butylphenylphosphine oxide … -tert-butylphenylphosphine oxides by the stereospecific arylation of enantiomerically pure, secondary tert-butylphenylphosphine …
J Drabowicz, P Łyżwa, J Omelańczuk… - Tetrahedron …, 1999 - Elsevier
… for the synthesis of a variety of enantiomerically pure phosphine oxides and other structurally related compounds, the enantiomeric forms of secondary tert-butylphenylphosphine oxide …
Number of citations: 81 www.sciencedirect.com
F Wang, PL Polavarapu, J Drabowicz… - The Journal of …, 2000 - ACS Publications
… )-tert-butylphenylphosphine oxide. This comparison indicates that (−)-tert-butylphenylphosphine oxide … predominant for tert-butylphenylphosphine oxide in CDCl 3 and CHCl 3 solutions. …
Number of citations: 43 pubs.acs.org
AS Ionkin, WJ Marshall - … An International Journal of Main Group …, 2002 - Wiley Online Library
… A 1.6 M solution of butyllithium in hexane (14 ml) was added to a solution of 2,4,6-tri-tertbutylphenylphosphine (5.59 g, 0.02 mol) in 250 ml of THF at 0◦C. After that, 2.39 g of …
Number of citations: 39 onlinelibrary.wiley.com
A Leyris, D Nuel, L Giordano, M Achard, G Buono - Tetrahedron letters, 2005 - Elsevier
… in metal catalysed transformations, tert-butylphenylphosphine oxide 1 appears to be the most promising. In contrast to the racemic SPOs which are readily available, enantiomerically pure …
Number of citations: 48 www.sciencedirect.com
P Rojo, A Riera, X Verdaguer - Organic Letters, 2021 - ACS Publications
… The results show that the tert-butyl(3,5-di-tert-butylphenyl) phosphine moiety is far more selective than the parent tert-butylphenylphosphine and therefore emerges as a valuable moiety …
Number of citations: 4 pubs.acs.org
RK Haynes, WWL Lam, LL Yeung - Tetrahedron letters, 1996 - Elsevier
… We have developed a route to both enantiomers of tertiary phosphine oxides wherein the enantiomers of a secondary phosphine oxide, tert-butylphenylphosphine oxide, are lithiated …
Number of citations: 59 www.sciencedirect.com
F Wang, Y Wang, PL Polavarapu, T Li… - The Journal of …, 2002 - ACS Publications
… complexes of the enantiomers of 1 and of tert-butylphenylphosphine oxide with (+)-(S)-… of (+)-(R)-tert-butylphenylphosphine oxide can be considered as an independent evidence …
Number of citations: 39 pubs.acs.org
M Stankevic, KM Pietrusiewicz - The Journal of Organic Chemistry, 2007 - ACS Publications
… The fully stereoselective syntheses of both enantiomers of tert-butylphenylphosphine−borane 8 and of tert-butylmethylphenylphosphine−borane 9 from a single enantiomer of the …
Number of citations: 66 pubs.acs.org

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